1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
Description
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a fluorophenyl group, and a methoxyphenyl group, which contribute to its distinctive properties and reactivity.
Properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-25-14-7-3-5-12(9-14)19-16(24)18-10-15-20-21-22-23(15)13-6-2-4-11(17)8-13/h2-9H,10H2,1H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCHKGYALNNXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile, forming the tetrazole ring under acidic or basic conditions. The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the methoxyphenyl group is often added via nucleophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and the substituents involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with tetrazole rings exhibit significant anticancer activities. For instance, related tetrazole derivatives have shown promising results in inhibiting cancer cell proliferation across various types of cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth .
Anti-Inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, as similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity can be beneficial in treating inflammatory diseases and conditions .
Antimicrobial Activity
Some studies have explored the antimicrobial efficacy of tetrazole-containing compounds against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to bacterial cell death .
Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal evaluated the anticancer effects of various tetrazole derivatives, including 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea. The compound demonstrated an IC50 value in the low micromolar range against several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Study 2: Anti-Inflammatory Mechanisms
In another investigation, researchers assessed the anti-inflammatory properties of similar tetrazole derivatives. The results showed that these compounds could significantly reduce inflammation markers in vitro, suggesting their utility in treating inflammatory diseases such as arthritis .
Mechanism of Action
The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The tetrazole ring and the fluorophenyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
- 1-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
- 1-((1-(3-methylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
Uniqueness
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the tetrazole ring, fluorophenyl group, and methoxyphenyl group makes this compound distinct from its analogs, potentially offering different pharmacological and chemical properties.
Biological Activity
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tetrazole ring and various aromatic substituents. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.33 g/mol. The compound features a tetrazole ring , a fluorophenyl group , and a methoxyphenyl group , which contribute to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅FN₆O₂ |
| Molecular Weight | 342.33 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer research. The presence of the tetrazole moiety is often linked to enhanced biological activity, making it a target for further pharmacological studies.
Antimicrobial Activity
Research has shown that tetrazole derivatives can possess significant antimicrobial properties. The specific compound has been evaluated for its ability to inhibit the growth of various bacterial strains. For instance, studies have demonstrated that similar tetrazole-containing compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against pathogenic bacteria, suggesting potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For example, some derivatives have shown IC50 values indicating effective inhibition of cancer cell growth .
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The tetrazole ring is known to participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target proteins. Moreover, the presence of the fluorophenyl and methoxyphenyl groups may influence the compound's pharmacokinetic properties, including solubility and permeability .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related tetrazole compounds:
- Anticancer Studies : A study involving a series of tetrazole derivatives demonstrated that compounds with similar structural motifs could effectively inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase . This suggests that this compound may share similar mechanisms.
- Antimicrobial Efficacy : Another research effort focused on synthesizing various tetrazole derivatives showed notable antifungal activity against several strains, indicating broad-spectrum antimicrobial potential .
Q & A
Q. What synthetic routes are commonly employed to prepare 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1 : Formation of the tetrazole ring via cyclization of nitriles with sodium azide under acidic conditions .
- Step 2 : Alkylation of the tetrazole nitrogen with a 3-fluorobenzyl halide derivative .
- Step 3 : Coupling the intermediate with 3-methoxyphenyl isocyanate to form the urea moiety. Key optimizations include using polar aprotic solvents (e.g., DMF) at 60–80°C and catalysts like triethylamine to enhance yields (70–85%) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- 1H/13C NMR : Distinct chemical shifts confirm substituents (e.g., methoxy protons at δ 3.8–4.0 ppm; tetrazole ring protons at δ 8.1–8.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+: ~398.35 g/mol) .
- IR Spectroscopy : Urea carbonyl stretch (~1650–1700 cm⁻¹) and tetrazole C=N vibrations (~1450 cm⁻¹) .
Q. What in vitro assays are used to screen the compound’s preliminary biological activity?
- Enzyme Inhibition Assays : Fluorescence-based assays for kinases or hydrolases (IC50 determination) .
- Cellular Uptake Studies : Radiolabeled analogs (e.g., using [14C]methyl iodide) to assess permeability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Molecular Docking : Simulates interactions with target proteins (e.g., orexin receptors) using software like AutoDock Vina. The tetrazole’s nitrogen atoms form hydrogen bonds with catalytic residues, while the fluorophenyl group enhances hydrophobic interactions .
- Quantitative Structure-Activity Relationship (QSAR) : Correlates electronic descriptors (e.g., Hammett σ values of substituents) with activity .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Assay Standardization : Control variables like buffer pH, temperature, and cell line selection. For example, conflicting IC50 values in kinase assays may arise from ATP concentration differences .
- Purity Analysis : Use HPLC (≥95% purity) to eliminate confounding impurities .
Q. How do electron-withdrawing groups (e.g., fluorine) influence the compound’s stability and reactivity?
- Stability : Fluorine reduces metabolic oxidation of the phenyl ring, confirmed via microsomal stability assays (t1/2 > 120 min) .
- Reactivity : Fluorine directs electrophilic substitution reactions to specific positions, validated by regioselectivity studies in halogenation reactions .
Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound?
- Steric Effects : Bulkier substituents on the tetrazole (e.g., cyclopropyl vs. methyl) reduce binding pocket accessibility, shown by crystallography .
- Electronic Effects : Methoxy vs. nitro groups alter π-π stacking with aromatic residues, quantified via surface plasmon resonance (SPR) .
Methodological Considerations
Q. How can reaction intermediates be monitored during synthesis?
- Inline FTIR : Tracks urea formation in real-time by monitoring carbonyl absorption .
- LC-MS : Identifies byproducts (e.g., dimerization of tetrazole intermediates) .
Q. What advanced purification techniques improve compound homogeneity?
- Preparative HPLC : Separates diastereomers using C18 columns (acetonitrile/water gradient) .
- Crystallization : Optimized solvent systems (e.g., ethanol/water) yield single crystals for X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
